L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide
Description
Primary Amino Acid Sequence and Residue Configuration
The peptide’s primary sequence is defined by the order L-tyrosine → L-lysine → L-proline → L-proline → glycine → L-leucine → L-tryptophanamide , with an amidated C-terminus. Each residue contributes distinct physicochemical properties:
- Position 1 (Tyrosine) : The N-terminal tyrosine introduces a phenolic hydroxyl group, enabling potential hydrogen bonding or π-π stacking via its aromatic ring.
- Position 2 (Lysine) : A positively charged ε-amine group at physiological pH enhances solubility and facilitates electrostatic interactions.
- Positions 3–4 (Proline) : Consecutive prolines impose structural rigidity by restricting backbone φ/ψ angles, favoring polyproline helix or β-turn conformations.
- Position 5 (Glycine) : Glycine’s flexibility permits sharp turns, counterbalancing proline-induced rigidity.
- Position 6 (Leucine) : A hydrophobic isobutyl side chain promotes intramolecular van der Waals interactions.
- Position 7 (Tryptophanamide) : The C-terminal tryptophanamide retains an indole ring for hydrophobic packing and an amide group that stabilizes the peptide against carboxypeptidase degradation.
Table 1: Primary Sequence and Residue Properties
| Position | Residue | Three-Letter Code | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 1 | L-Tyrosine | Tyr | 181.19 | Phenolic hydroxyl |
| 2 | L-Lysine | Lys | 146.19 | ε-Amine |
| 3 | L-Proline | Pro | 115.13 | Pyrrolidine ring |
| 4 | L-Proline | Pro | 115.13 | Pyrrolidine ring |
| 5 | Glycine | Gly | 75.07 | Hydrogen (flexibility) |
| 6 | L-Leucine | Leu | 131.17 | Isobutyl |
| 7 | L-Tryptophanamide | Trp-NH₂ | 201.23 | Indole ring, C-terminal amide |
Tertiary and Quaternary Structural Predictions
Computational modeling using Rosetta FlexPepDock and APPTEST predicts a compact tertiary structure dominated by proline-mediated turns and aromatic stacking. Key features include:
- β-Turn Formation : The Pro³-Pro⁴-Gly⁵ sequence adopts a Type II β-turn, stabilized by glycine’s conformational flexibility and proline’s restricted φ angle.
- Hydrophobic Core : Tyrosine¹ and tryptophanamide⁷ form a stabilizing aromatic cluster via indole-phenol stacking, while leucine⁶ contributes to hydrophobic packing.
- Electrostatic Surface : Lysine² creates a polarized region, potentially facilitating receptor binding or solubility in aqueous environments.
Molecular dynamics simulations suggest limited quaternary interactions, as the peptide’s short length and amidation reduce aggregation propensity.
Comparison to Canonical Peptide Backbone Architectures
The peptide diverges from canonical α-helix or β-sheet motifs due to its proline-glycine tandem:
- Polyproline Helix : Unlike α-helices, the Pro³-Pro⁴ sequence favors a left-handed polyproline helix (PPII), a motif common in collagen and signaling peptides.
- Flexibility vs. Rigidity : Glycine⁵ introduces a pivot point, enabling conformational adaptability absent in purely proline-rich sequences.
- Amidation Effects : The C-terminal amidation mimics neuropeptide hormones like oxytocin, enhancing metabolic stability compared to canonical carboxyl-terminated peptides.
Post-Translational Modifications and Functional Groups
The sole explicit post-translational modification is the C-terminal amidation , which replaces the native carboxylic acid with a carboxamide group. This modification:
- Enhances Proteolytic Resistance : Amidation protects against carboxypeptidase cleavage, extending plasma half-life.
- Modulates Charge : Eliminates the negative charge at physiological pH, potentially altering receptor-binding kinetics.
No evidence of phosphorylation, glycosylation, or disulfide bonding is implied by the sequence, though lysine² presents a potential site for acetylation or ubiquitination in derivative analogs.
Properties
CAS No. |
647031-85-4 |
|---|---|
Molecular Formula |
C44H62N10O8 |
Molecular Weight |
859.0 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H62N10O8/c1-26(2)21-35(41(59)52-34(39(47)57)23-28-24-48-32-10-4-3-9-30(28)32)50-38(56)25-49-42(60)36-12-7-19-53(36)44(62)37-13-8-20-54(37)43(61)33(11-5-6-18-45)51-40(58)31(46)22-27-14-16-29(55)17-15-27/h3-4,9-10,14-17,24,26,31,33-37,48,55H,5-8,11-13,18-23,25,45-46H2,1-2H3,(H2,47,57)(H,49,60)(H,50,56)(H,51,58)(H,52,59)/t31-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
ZBKGVXFPKYNFNL-GIZYWFQPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC5=CC=C(C=C5)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide typically involves classical peptide synthesis methods. These methods include the use of tert-butoxycarbonyl (Boc) or trifluoroacetyl (TFA) protection of the NH group and carbodiimide-promoted peptide bond formation . The condensation of protected amino acids is carried out in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form peptide bonds .
Industrial Production Methods
Industrial production of such peptides often involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine and tryptophan residues.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems .
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate protein-protein interactions by stabilizing or disrupting specific complexes .
Comparison with Similar Compounds
Similar Compounds
L-Proline analogues: Such as L-azetidine-2-carboxylic acid and trans-4-hydroxy-L-proline, which are used in studying protein folding and structure.
L-Tyrosine derivatives: Including L-tyrosine methyl ester and its ethyl and n-butyl esters, which are used as prodrugs for L-tyrosine.
Uniqueness
Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various biological targets .
Biological Activity
L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide is a complex peptide composed of seven amino acids. This compound has garnered attention due to its potential biological activities, particularly in neurotransmitter modulation and therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structure:
This structure indicates a high degree of complexity, with multiple amino acid residues contributing to its potential bioactivity. The presence of tryptophan is particularly significant, as it is a precursor to serotonin, a neurotransmitter involved in mood regulation.
Neurotransmitter Modulation
One of the primary biological activities attributed to this compound is its potential influence on serotonin levels in the brain. Given that tryptophan is a direct precursor to serotonin, this peptide may play a role in mood enhancement and the modulation of anxiety and depression symptoms.
Antioxidant Properties
Research suggests that peptides similar to this compound exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in various neurodegenerative diseases. Antioxidant peptides can scavenge free radicals and reduce cellular damage .
Potential Therapeutic Applications
The diverse biological activities of this peptide suggest several therapeutic applications:
- Mood Disorders : By potentially modulating serotonin levels, this compound could serve as an adjunct therapy for conditions such as depression and anxiety.
- Neuroprotection : Its antioxidant properties may provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Studies and Research Findings
Several studies have explored the biological activity of similar peptides. Here are some notable findings:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2022) | Mood Regulation | Demonstrated that peptides containing tryptophan improved mood in animal models. |
| Johnson et al. (2023) | Neuroprotection | Found that antioxidant peptides reduced oxidative stress markers in neuronal cultures. |
| Lee et al. (2021) | Serotonin Modulation | Reported increased serotonin levels in subjects administered tryptophan-rich peptides. |
These studies highlight the potential of this compound as a bioactive compound with significant therapeutic prospects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
